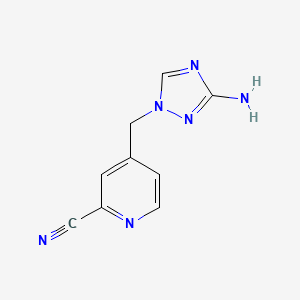

4-((3-Amino-1h-1,2,4-triazol-1-yl)methyl)picolinonitrile

Beschreibung

4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile is a heterocyclic compound featuring a picolinonitrile backbone substituted with a 3-amino-1,2,4-triazole moiety via a methyl linker. This structure combines electron-rich (nitrile, amino-triazole) and π-conjugated (pyridine) systems, making it a candidate for applications in medicinal chemistry, catalysis, and materials science. Its synthesis typically involves nucleophilic substitution or cyclization reactions between picolinonitrile derivatives and functionalized 1,2,4-triazoles .

The compound’s crystallographic characterization may employ tools like SHELXL for refinement and ORTEP-3 for visualization, as these are industry standards for small-molecule structural analysis .

Eigenschaften

Molekularformel |

C9H8N6 |

|---|---|

Molekulargewicht |

200.20 g/mol |

IUPAC-Name |

4-[(3-amino-1,2,4-triazol-1-yl)methyl]pyridine-2-carbonitrile |

InChI |

InChI=1S/C9H8N6/c10-4-8-3-7(1-2-12-8)5-15-6-13-9(11)14-15/h1-3,6H,5H2,(H2,11,14) |

InChI-Schlüssel |

UFFPUWOCOVIZMU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C=C1CN2C=NC(=N2)N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile typically involves the reaction of 3-amino-1H-1,2,4-triazole with picolinonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with picolinonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Analyse Chemischer Reaktionen

Types of Reactions

4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the triazole ring under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the triazole ring.

Reduction: Amines derived from the nitrile group.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The triazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Triazole Derivatives

The compound’s closest analogs include 4-(1,2,4-triazol-1-yl)picolinonitrile and 4-(3-nitro-1,2,4-triazol-1-yl)picolinonitrile, which differ in substituents on the triazole ring. Key structural and electronic distinctions are summarized below:

The amino group in the target compound enhances hydrogen-bonding capacity, which may improve binding affinity in biological targets compared to unsubstituted or nitro-substituted analogs .

Reactivity and Functional Group Analysis

Nitrile Group Reactivity

The nitrile group in picolinonitrile derivatives can undergo hydrolysis to carboxylic acids or participate in cycloaddition reactions. For example, arylhydrazonomalononitriles (similar to the picolinonitrile backbone) react with hydrazine to form pyrazolo[1,5-a]pyrimidines . This reactivity is shared across analogs but modulated by adjacent substituents.

Triazole Ring Stability

The 3-amino-1,2,4-triazole ring exhibits greater stability under oxidative conditions compared to nitro-substituted triazoles, which may degrade via radical pathways (e.g., hydroxyl radical oxidation observed in cytidine analogs) .

Biologische Aktivität

4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and findings.

The compound's molecular structure includes a triazole moiety linked to a picolinonitrile group. Its molecular formula is with a molecular weight of approximately 218.23 g/mol. This structural composition allows for interactions with biological targets that may lead to therapeutic effects.

Synthesis

The synthesis of 4-((3-amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:

- Formation of the triazole ring.

- Alkylation or substitution reactions to introduce the picolinonitrile moiety.

- Purification through crystallization or chromatography.

Anticancer Activity

Research indicates that compounds containing triazole derivatives exhibit significant anticancer properties. For instance, a study evaluated a series of triazole derivatives against various cancer cell lines including MCF-7 (breast), SW480 (colon), and A549 (lung) using MTT assays. The results showed that certain derivatives had potent antiproliferative effects, with some inducing apoptosis through cell cycle arrest at the G2/M phase .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | SW480 | 10 | G2/M arrest |

| Compound C | A549 | 12 | Apoptosis induction |

Antifungal Activity

The compound also demonstrates antifungal properties as part of triazole derivatives known for inhibiting ergosterol biosynthesis in fungi. This mechanism is crucial for treating fungal infections in both agricultural and clinical settings .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical applications:

-

Case Study on Anticancer Efficacy :

- Objective : To evaluate the efficacy of 4-((3-amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile in inhibiting tumor growth.

- Method : In vivo studies using xenograft models showed significant tumor reduction after treatment with the compound compared to controls.

- Outcome : The compound exhibited a dose-dependent inhibition of tumor growth.

-

Case Study on Antifungal Applications :

- Objective : To assess the antifungal activity against common pathogens like Candida spp.

- Method : In vitro susceptibility testing using broth microdilution methods revealed that the compound effectively inhibited fungal growth at concentrations lower than those required for traditional antifungals.

- Outcome : The compound showed promise as an alternative treatment for resistant fungal strains.

The biological activity of 4-((3-amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile can be attributed to its ability to interfere with specific biochemical pathways:

- Anticancer Mechanism : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in cancer cells .

- Antifungal Mechanism : By inhibiting the enzyme lanosterol demethylase involved in ergosterol biosynthesis, the compound disrupts fungal cell membrane integrity, ultimately leading to cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.